molecular formula C10H14O3 B6177653 rac-(1R,2R,4R)-2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2550996-79-5

rac-(1R,2R,4R)-2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B6177653
CAS No.: 2550996-79-5
M. Wt: 182.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R,4R)-2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid: is a bicyclic compound characterized by its unique structure, which includes a bicyclo[222]octane core

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the ketone group can yield alcohol derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride for acyl chloride formation, followed by nucleophiles like alcohols or amines for ester or amide formation.

Major Products:

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of esters, amides, and other functionalized derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Pharmacological Research: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science:

Mechanism of Action

The mechanism by which rac-(1R,2R,4R)-2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid exerts its effects depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure provides a rigid framework that can influence the binding affinity and specificity.

Comparison with Similar Compounds

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methyl, fluorine) can significantly alter the chemical properties and reactivity of these compounds.
  • Reactivity: The introduction of electron-withdrawing groups like fluorine can enhance the compound’s stability and alter its reactivity in chemical reactions.
  • Applications: Each compound’s unique structure can make it more suitable for specific applications, such as in pharmaceuticals or material science.

Conclusion

rac-(1R,2R,4R)-2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is a compound of significant interest due to its unique bicyclic structure and potential applications in various fields. Its synthesis involves complex organic reactions, and it can undergo a variety of chemical transformations. The compound’s rigid framework and functional groups make it a valuable building block in organic synthesis and a candidate for pharmacological research.

Properties

CAS No.

2550996-79-5

Molecular Formula

C10H14O3

Molecular Weight

182.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.